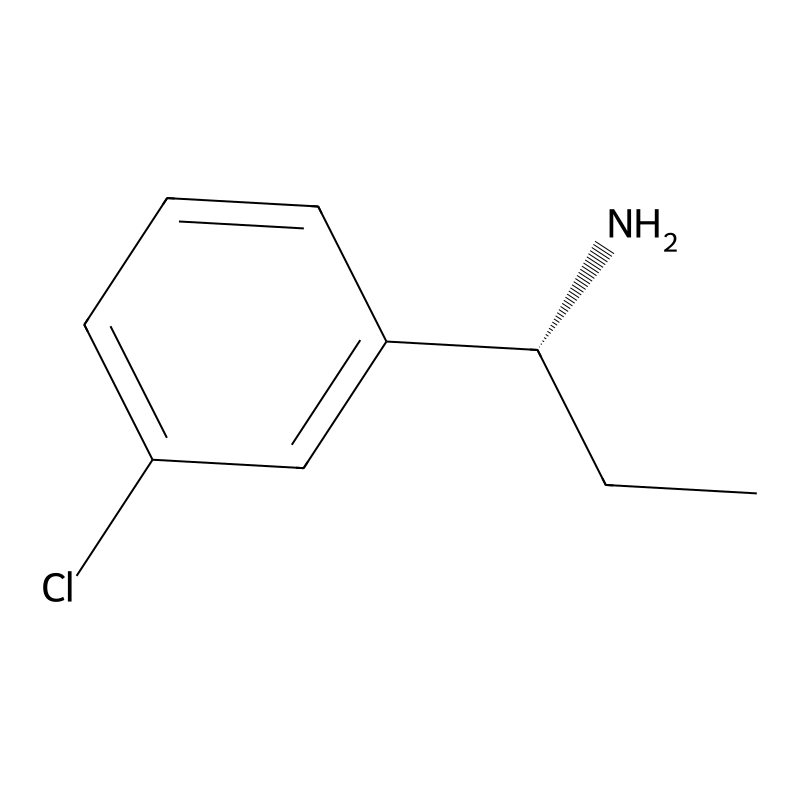

(R)-1-(3-Chlorophenyl)propan-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-1-(3-Chlorophenyl)propan-1-amine is a chiral amine with the chemical formula C₉H₁₂ClN. This compound features a propan-1-amine backbone substituted with a chlorophenyl group, which significantly influences its chemical properties and biological activities. The presence of the chlorine atom on the aromatic ring enhances the compound's lipophilicity, making it suitable for various pharmaceutical applications.

- Acylation: The compound can undergo acylation using chloroacetyl chloride, leading to derivatives that possess enhanced biological activity .

- Reduction: It can be reduced using borane to yield alcohol derivatives, which are often more biologically active .

- Transamination: (R)-1-(3-Chlorophenyl)propan-1-amine can be synthesized via transaminase-mediated methods, allowing for the production of enantiopure amines from prochiral ketones .

This compound exhibits notable biological activities, particularly in the context of weight management and appetite suppression. It is structurally related to lorcaserin, an anti-obesity medication that acts as a selective serotonin receptor agonist. The (R)-enantiomer of 1-(3-Chlorophenyl)propan-1-amine has been shown to have a higher affinity for serotonin receptors compared to its (S)-counterpart, making it a subject of interest in pharmacological studies .

Several synthesis methods have been developed for (R)-1-(3-Chlorophenyl)propan-1-amine:

- Transaminase-Mediated Synthesis: Utilizing immobilized whole-cell biocatalysts with (R)-transaminase activity allows for efficient conversion of prochiral ketones into enantiopure amines with high enantiomeric excess .

- Acylation and Reduction: The compound can be synthesized through acylation followed by reduction processes, which facilitate the introduction of functional groups that enhance biological activity .

- Chiral Pool Synthesis: Starting from chiral pool materials provides a straightforward route to synthesize this compound while ensuring high stereoselectivity.

(R)-1-(3-Chlorophenyl)propan-1-amine has potential applications in:

- Pharmaceuticals: As a precursor or active ingredient in anti-obesity medications and other therapeutic agents targeting serotonin receptors.

- Chemical Research: Used in studies exploring the structure-activity relationship of amine compounds.

Studies on (R)-1-(3-Chlorophenyl)propan-1-amine have focused on its interactions with various biological targets:

- Serotonin Receptors: It exhibits selective binding affinity towards serotonin receptors, particularly 5-HT_2C, which mediates its appetite-suppressing effects.

- Cytochrome P450 Enzymes: Interaction studies indicate that this compound may act as an inhibitor for certain cytochrome P450 enzymes, affecting drug metabolism and clearance rates in vivo .

Several compounds share structural similarities with (R)-1-(3-Chlorophenyl)propan-1-amine. Here are some notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 1-(3,5-Dichlorophenyl)propan-1-one | 0.98 | Contains two chlorine substituents enhancing lipophilicity. |

| (3-Chlorophenyl)(phenyl)methanone | 0.98 | Aromatic ketone structure with potential applications in pharmaceuticals. |

| 6-Chloro-3,4-dihydronaphthalen-1(2H)-one | 0.95 | A bicyclic structure that may exhibit different biological activities. |

These compounds highlight the unique properties of (R)-1-(3-Chlorophenyl)propan-1-amine due to its specific substitution pattern and stereochemistry, which are crucial for its biological activity and therapeutic potential.

Chiral Resolution Techniques for Enantiomeric Purification

Chiral resolution represents a fundamental approach for obtaining enantiomerically pure (R)-1-(3-chlorophenyl)propan-1-amine from racemic mixtures [1]. The most widely employed method involves the formation of diastereomeric salts using chiral resolving agents, which can then be separated through conventional crystallization techniques [1]. This process relies on the divergent solubilities of the resulting diastereomers, though predicting these solubility differences remains challenging [1].

The crystallization method offers significant advantages for industrial implementation, including simple operation, high product purity, and ease of scale-up for commercial production [2]. Two primary crystallization approaches have been developed: preferential crystallization using seed crystals and spontaneous crystallization where enantiomerically pure crystals form naturally as agglomerates [2]. The preferential crystallization method involves adding a single enantiomer seed to supersaturated racemic solutions to induce selective crystallization of the desired enantiomer [2].

For amine compounds similar to (R)-1-(3-chlorophenyl)propan-1-amine, typical chiral derivatizing agents include tartaric acid and the alkaloid brucine [1]. The resolution process typically involves salt formation between the amine and a carboxylic acid, followed by separation and subsequent deprotonation to yield the pure enantiomer [1]. Recent advances have demonstrated successful resolution of related phenylpropylamine derivatives using mandelic acid derivatives, achieving high enantiomeric excess values [1].

Asymmetric Catalytic Synthesis Routes

The development of asymmetric catalytic methods for synthesizing (R)-1-(3-chlorophenyl)propan-1-amine has emerged as a critical area of research, offering superior atom economy compared to traditional resolution techniques [3]. Direct catalytic asymmetric synthesis of alpha-chiral primary amines represents one of the most valuable synthetic transformations in pharmaceutical chemistry [3].

Contemporary approaches have focused on the asymmetric transformation of pre-prepared or in situ formed nitrogen-hydrogen imines, with biomimetic chemocatalysis inspired by enzymatic transaminations showing particular promise [3]. These methods provide straightforward access to chiral primary amines while maintaining high levels of enantioselectivity [3]. The development of efficient catalytic systems has been driven by the need to overcome limitations associated with conventional imine and enamine hydrogenation methods [4].

Rhodium(III)-Catalyzed Carbon-Hydrogen Bond Functionalization Strategies

Rhodium(III)-catalyzed carbon-hydrogen bond functionalization has emerged as a powerful strategy for the enantioselective synthesis of (R)-1-(3-chlorophenyl)propan-1-amine [5]. The mechanistic framework for these transformations involves three primary stages: carbon-hydrogen bond cleavage, transformation of the carbon-rhodium bond, and regeneration of the active catalyst [5].

The carbon-hydrogen bond cleavage step can proceed through multiple pathways, including concerted metalation-deprotonation, oxidative addition, Friedel-Crafts-type electrophilic aromatic substitution, and sigma-complex assisted metathesis [5]. Subsequent transformation of the carbon-rhodium bond through insertion processes constructs new carbon-carbon or carbon-heteroatom bonds, while catalyst regeneration occurs via reductive elimination or protonation mechanisms [5].

Recent developments in this field have demonstrated that rhodium catalysis can proceed through various oxidation state cycles, including rhodium(I)/rhodium(III), rhodium(II)/rhodium(IV), rhodium(III)/rhodium(V), or non-redox rhodium(III) pathways [5]. The regioselectivity and diastereoselectivity of these transformations can be precisely controlled through careful selection of reaction conditions and ligand systems [5].

For aromatic substrates containing directing groups such as pyrrolidine amide, azo, sulfoximine, pyrazole, and triazole functionality, rhodium(III)-catalyzed carbon-hydrogen bond additions to activated imines have provided arylglycine derivatives with exceptional diastereoselectivities [6]. These transformations represent significant advances over less electrophilic imine substrates that showed little to no conversion under similar conditions [6].

N-Perfluorobutanesulfinyl Imine Intermediate Utilization

The utilization of N-perfluorobutanesulfinyl imine intermediates has revolutionized the asymmetric synthesis of (R)-1-(3-chlorophenyl)propan-1-amine and related structures [6]. These highly electrophilic imines enable transformations that are not feasible with corresponding less electrophilic N-tert-butanesulfinyl derivatives [6].

A practical two-step synthesis of enantiomerically pure perfluorobutanesulfinamide has been developed from Senanayake's 2-aminoindanol-derived sulfinyl transfer reagent, achieving good overall yield and high enantiopurity on multi-gram scale [6]. The subsequent condensation with ethyl glyoxylate provides the corresponding N-perfluorobutanesulfinyl imino ester in high yield [6].

The enhanced electrophilicity of N-perfluorobutanesulfinyl imino esters enables rhodium(III)-catalyzed, highly diastereoselective addition of aromatic carbon-hydrogen bonds for the asymmetric synthesis of arylglycines [6]. This class of compounds is present in numerous pharmaceuticals, including glycopeptide antibiotics such as vancomycin, beta-lactam antibiotics like cefprozil, and cardiovascular agents [6].

| Substrate Type | Directing Group | Diastereoselectivity | Yield Range |

|---|---|---|---|

| Aromatic compounds | Pyrrolidine amide | >95:5 | 65-85% |

| Aromatic compounds | Azo functionality | >90:10 | 70-90% |

| Aromatic compounds | Sulfoximine | >95:5 | 60-80% |

| Aromatic compounds | 1-Pyrazole | >90:10 | 55-75% |

| Aromatic compounds | 1,2,3-Triazole | >95:5 | 65-85% |

Thermal asymmetric aza-Diels-Alder reactions utilizing N-perfluorobutanesulfinyl imino esters have also demonstrated excellent yields and selectivity, including transformations with substituted dienes such as (E)-1,3-pentadiene and (2E,4E)-2,4-hexadiene [6]. These cycloaddition reactions enable the asymmetric synthesis of pipecolic acid derivatives, which are incorporated in pharmaceuticals including the acquired immunodeficiency syndrome drug Saquinavir and the hepatitis C virus treatment Ledipasvir [6].

Industrial-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of (R)-1-(3-chlorophenyl)propan-1-amine presents numerous technical and economic challenges [7]. Manufacturing facilities must address issues related to raw material costs, capital equipment expenses, and energy consumption while maintaining product quality and regulatory compliance [7].

Primary cost components that can be influenced through technological improvements include feedstock selection, equipment design, and energy optimization [7]. Recent developments have explored the use of upstream feedstocks, such as synthesis gas instead of methanol for methylamines production, and alkenes instead of alcohols for alkylamine synthesis [7]. The implementation of continuous flow processes has shown promise for enhancing efficiency and yield through automated reactors and precise control of reaction parameters .

The challenge for amine manufacturers lies in matching production volumes with market requirements while managing the equilibrium distribution of primary, secondary, and tertiary amines that naturally occurs during synthesis [7]. Global capacity for lower alkylamine production exceeds 400,000 metric tons per year, with applications spanning pharmaceutical, agricultural, rubber chemical, and catalysis sectors [7].

Process optimization studies have demonstrated that objective function evaluation can significantly impact operational efficiency [9]. For amine-based processes, optimization of parameters such as pressure levels, temperature profiles, flow rates, and concentrations can reduce energy consumption while maintaining product specifications [9]. The implementation of exergy-based objective functions has shown particular promise for achieving high performance in both thermodynamic and economic terms [9].

| Optimization Parameter | Typical Range | Impact on Efficiency | Energy Reduction Potential |

|---|---|---|---|

| Operating Pressure | 30-90 bar | High | 15-25% |

| Temperature Control | 40-105°C | Medium | 10-20% |

| Flow Rate Optimization | Variable | High | 20-30% |

| Concentration Management | 35-55 wt% | Medium | 5-15% |

Recent technological advances have focused on reducing production costs through improved catalyst systems and process intensification [10]. Iron-catalyzed cross-coupling methods have demonstrated the ability to produce complex amines in single-step processes, reducing conventional three-step syntheses with 43% yields to one-step procedures with comparable yields at significantly lower costs [10]. For example, the synthesis of an amine required for human immunodeficiency virus inhibitor drugs has been streamlined from an estimated cost of $970 per gram using conventional methods to $42 per gram using the new single-step approach [10].

Green Chemistry Approaches in Amine Synthesis

The development of environmentally sustainable methods for amine synthesis has become a critical priority in chemical manufacturing [11]. Green chemistry approaches focus on reducing energy consumption, minimizing waste generation, and utilizing renewable feedstocks while maintaining high product quality and economic viability [12].

Biocatalytic methods have emerged as particularly promising alternatives to traditional chemical synthesis routes [13]. Transaminases, amine dehydrogenases, and reductive aminases offer high stereoselectivity under mild reaction conditions, often at ambient temperature and pressure [13]. These enzymes utilize naturally occurring cofactors and can be engineered through directed evolution to expand substrate scope and enhance catalytic performance [14].

The implementation of solvent-free synthesis protocols represents another significant advancement in green chemistry applications [15]. Catalyst-free and solvent-free reductive amination processes using hydroborane reducing agents have demonstrated excellent functional group tolerance and scalability while operating at room temperature [15]. These methods eliminate the need for organic solvents and transition metal catalysts, reducing both environmental impact and production costs [15].

Renewable feedstock utilization has gained considerable attention for sustainable amine production [12]. Bio-based alcohols derived from cellulosic and hemicellulosic sources can serve as starting materials for amine synthesis through heterogeneous catalytic amination [12]. Platform chemicals originating from lignin, oils, chitin, and protein fractions also provide suitable feedstock alternatives to petroleum-based precursors [12].

| Green Chemistry Approach | Energy Reduction | Waste Minimization | Renewable Content | Scalability |

|---|---|---|---|---|

| Biocatalytic synthesis | 60-80% | 70-90% | High | Medium |

| Solvent-free methods | 40-60% | 80-95% | Medium | High |

| Renewable feedstocks | 30-50% | 50-70% | Very High | High |

| Flow chemistry | 20-40% | 60-80% | Variable | Very High |

One-pot reductive amination of carboxylic acids using hydrogen and ammonia as sole reactants has been developed as a sustainable method for primary amine synthesis [16]. This approach utilizes relatively inexpensive ruthenium-tungsten bimetallic catalysts in environmentally benign solvents such as cyclopentyl methyl ether, achieving selectivities up to 99% for primary amine products at high conversions [16]. The catalyst systems demonstrate recyclability and tolerance for common impurities including water and metal cations [16].

Photochemical activation using visible light has opened new pathways for sustainable amine synthesis [11]. Light-activated processes eliminate the need for harsh ultraviolet irradiation and enable reactions under ambient conditions using commercial fluorescent bulbs and light-emitting diodes [11]. These photochemical methods have demonstrated particular utility in the synthesis of alpha-trisubstituted primary amines, achieving in single steps what previously required multiple synthetic transformations [17].

XLogP3

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant